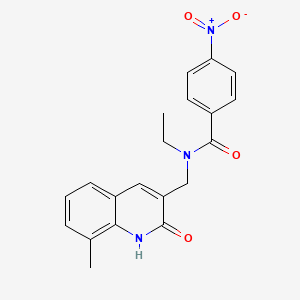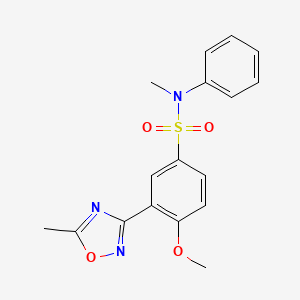
2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide, also known as HIN-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of hydrazine, a widely used reagent in organic synthesis. HIN-1 has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cell proliferation and survival, which can lead to the induction of apoptosis in cancer cells. This compound has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant effects, this compound has also been found to modulate the activity of certain enzymes involved in metabolism and energy production. These effects may contribute to its potential therapeutic applications in other diseases, such as diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide for lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use in their studies. In addition, this compound has been extensively studied for its potential applications in cancer treatment, which provides a strong foundation for further research in this area.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in research. In addition, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide. One area of research is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Another area of research is to investigate the potential applications of this compound in other diseases, such as diabetes and metabolic disorders. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide involves the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting with moderate difficulty.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-N-(4-isopropylphenyl)-2-oxoacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.
In addition to its antitumor activity, this compound has also been found to exhibit anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of other diseases, such as arthritis and cardiovascular disease.
Propiedades
IUPAC Name |
2-hydrazinyl-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)8-3-5-9(6-4-8)13-10(15)11(16)14-12/h3-7H,12H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMPICQMDFSHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
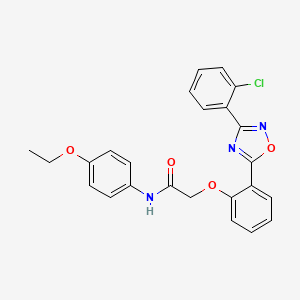
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
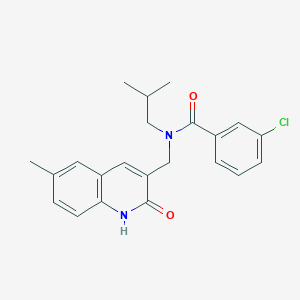
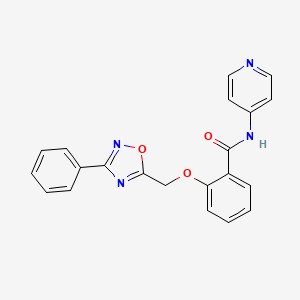
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

